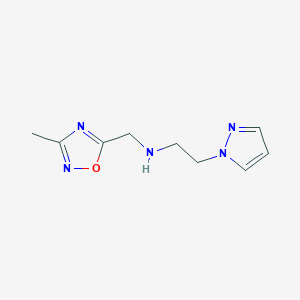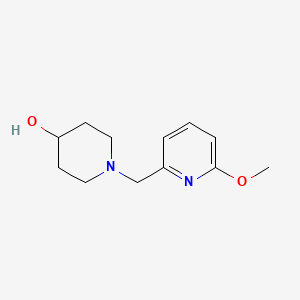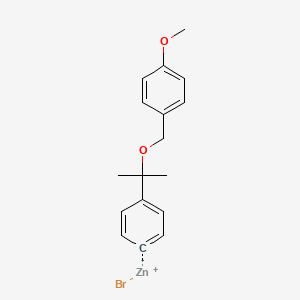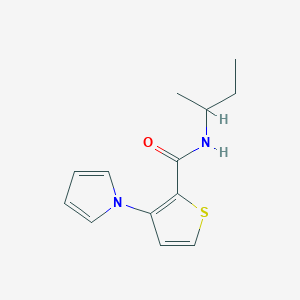![molecular formula C11H14BrNSZn B14890262 2-[(4-Thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14890262.png)
2-[(4-Thiomorpholino)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Thiomorpholino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The presence of the thiomorpholine group enhances its stability and reactivity, making it a useful reagent in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Thiomorpholino)methyl]phenylzinc bromide typically involves the reaction of 2-bromobenzyl bromide with thiomorpholine, followed by the introduction of zinc. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general steps are as follows:
Formation of the intermediate: 2-bromobenzyl bromide reacts with thiomorpholine in the presence of a base such as potassium carbonate to form 2-[(4-Thiomorpholino)methyl]bromobenzene.
Introduction of zinc: The intermediate is then treated with zinc dust in the presence of a catalyst like copper(I) bromide in THF to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Thiomorpholino)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: It can react with various electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes are common electrophiles used in reactions with this compound.
Catalysts: Palladium and nickel catalysts are often employed to facilitate coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds, biaryl compounds, and various functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Thiomorpholino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(4-Thiomorpholino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. The thiomorpholine group enhances the stability of the organozinc compound, allowing it to react selectively with electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-[(4-Morpholino)methyl]phenylzinc bromide: Similar in structure but contains a fluorine atom, which can alter its reactivity and applications.
4-Fluoro-2-[(4-Thiomorpholino)methyl]phenylzinc bromide: Contains a fluorine atom at a different position, affecting its chemical properties.
4-[(4-Morpholino)methyl]phenylzinc iodide: Similar structure but with an iodide instead of a bromide, which can influence its reactivity in coupling reactions.
Uniqueness
2-[(4-Thiomorpholino)methyl]phenylzinc bromide is unique due to the presence of the thiomorpholine group, which enhances its stability and reactivity. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Propiedades
Fórmula molecular |
C11H14BrNSZn |
|---|---|
Peso molecular |
337.6 g/mol |
Nombre IUPAC |
bromozinc(1+);4-(phenylmethyl)thiomorpholine |
InChI |
InChI=1S/C11H14NS.BrH.Zn/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-4H,6-10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
OVRCJSZUQDVRGU-UHFFFAOYSA-M |
SMILES canónico |
C1CSCCN1CC2=CC=CC=[C-]2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


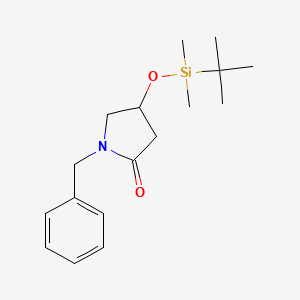

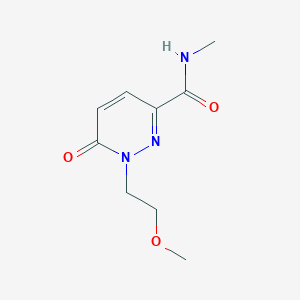
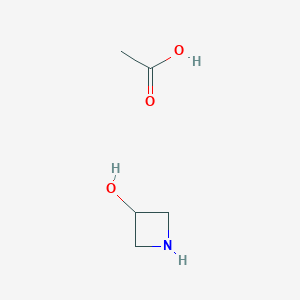
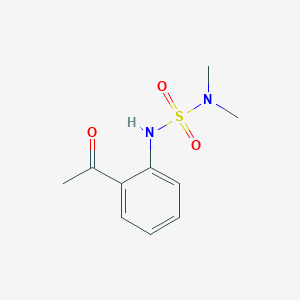
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
![2-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890216.png)

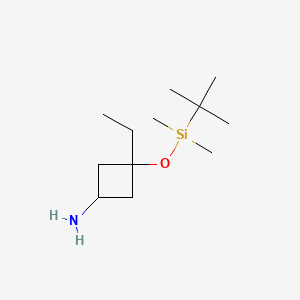
![3-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890232.png)
